![molecular formula C15H17N5O3S B3213439 5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1119426-48-0](/img/structure/B3213439.png)
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Overview
Description
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. BPTC belongs to the class of thiadiazole derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of BPTC is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. BPTC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BPTC has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. BPTC has also been shown to inhibit the growth of cancer cells and bacteria.
Advantages and Limitations for Lab Experiments
BPTC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BPTC has also been shown to have low toxicity levels, making it safe for use in cell culture and animal studies. However, BPTC has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BPTC. One potential direction is the development of new drugs based on BPTC. Another potential direction is the study of the mechanism of action of BPTC, which could lead to the discovery of new therapeutic targets. Additionally, the study of BPTC could lead to the development of new diagnostic tools for various diseases.
Scientific Research Applications
BPTC has been extensively studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. BPTC has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[(4-benzylpiperazine-1-carbonyl)amino]thiadiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-14(22)12-13(24-18-17-12)16-15(23)20-8-6-19(7-9-20)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXIWALFRIXAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=C(N=NS3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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